2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol
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Overview
Description
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in the ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol typically involves the reaction of 4-phenylpiperazine with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development purposes .
Chemical Reactions Analysis
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory. The compound may also interact with other neurotransmitter systems and receptors, contributing to its overall effects.
Comparison with Similar Compounds
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine ring but with different substituents.
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound has a phenoxy group attached to the piperazine ring.
The uniqueness of this compound lies in its specific structure and the presence of both a hydroxyl group and a piperazine ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H22N2O/c1-14(2,17)12-15-8-10-16(11-9-15)13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3 |
InChI Key |
DNYVHSKQNIPIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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